molecular formula C19H36Cl2N2O5S B12295766 Mirincamycin HCl

Mirincamycin HCl

Cat. No.: B12295766
M. Wt: 475.5 g/mol
InChI Key: YQEJFKZIXMSIBY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for mirincamycin hydrochloride would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of industrial reactors, purification processes such as crystallization or chromatography, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

Mirincamycin hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of mirincamycin hydrochloride, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

Mirincamycin hydrochloride exerts its effects by inhibiting protein biosynthesis in bacteria and parasites. It binds to the 50S subunit of the bacterial ribosome, preventing the assembly of the ribosome and the translation process. This inhibition disrupts the production of essential proteins, leading to the death of the microorganism .

Comparison with Similar Compounds

Mirincamycin hydrochloride is similar to other lincosamide antibiotics such as clindamycin. it has unique properties that make it particularly effective against certain strains of malaria. Similar compounds include:

Mirincamycin hydrochloride stands out due to its potential effectiveness in combination therapies for malaria and its ability to target multidrug-resistant strains .

Properties

Molecular Formula

C19H36Cl2N2O5S

Molecular Weight

475.5 g/mol

IUPAC Name

N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-pentylpyrrolidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C19H35ClN2O5S.ClH/c1-4-5-6-7-11-8-12(21-9-11)18(26)22-13(10(2)20)17-15(24)14(23)16(25)19(27-17)28-3;/h10-17,19,21,23-25H,4-9H2,1-3H3,(H,22,26);1H

InChI Key

YQEJFKZIXMSIBY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CC(NC1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.Cl

Origin of Product

United States

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